molecular formula C20H41N B13120702 (E)-N,N-dimethyloctadec-1-en-1-amine

(E)-N,N-dimethyloctadec-1-en-1-amine

Cat. No.: B13120702
M. Wt: 295.5 g/mol
InChI Key: HPKDERDMYRXMGT-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-dimethyloctadec-1-en-1-amine is a tertiary amine featuring an 18-carbon alkyl chain with a terminal (E)-configured double bond at the 1-position. Structurally, it combines a long hydrophobic chain with a polar dimethylamino group, making it amphiphilic. Such compounds are typically synthesized via alkylation of dimethylamine with an appropriate alkyl halide or through condensation reactions involving amines and unsaturated precursors . Applications include use as surfactants, phase-transfer catalysts, or intermediates in organic synthesis. The (E)-configuration at the double bond may influence molecular packing and reactivity compared to saturated or (Z)-isomers .

Properties

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

(E)-N,N-dimethyloctadec-1-en-1-amine

InChI

InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h19-20H,4-18H2,1-3H3/b20-19+

InChI Key

HPKDERDMYRXMGT-FMQUCBEESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/N(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCC=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyloctadecenylamine can be synthesized through the reaction of octadecenylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours .

Industrial Production Methods: In industrial settings, N,N-Dimethyloctadecenylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyloctadecenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines.

Scientific Research Applications

N,N-Dimethyloctadecenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyloctadecenylamine involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs include saturated dimethylalkylamines, unsaturated isomers, and oxidized derivatives. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Physical State (25°C) Key Properties
(E)-N,N-dimethyloctadec-1-en-1-amine Not listed C₂₀H₄₁N 295.55 g/mol Likely liquid High lipophilicity, surfactant potential
N,N-dimethyloctadecan-1-amine (saturated) 124-28-7 C₂₀H₄₃N 297.57 g/mol Solid (mp ~40–45°C) Higher melting point due to saturation
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide 14351-50-9 C₂₀H₄₁NO 311.56 g/mol Liquid Polar oxide group enhances water solubility
N,N-dimethyldodecylamine (C12) 1920-05-4 C₁₄H₃₁N 213.41 g/mol Liquid Shorter chain reduces micelle stability
N,N-dimethylhexadecan-1-amine (C16) 112-69-6 C₁₈H₃₉N 269.51 g/mol Solid (mp ~30–35°C) Intermediate chain length for surfactants

Functional Differences

  • Chain Length Effects: Shorter-chain analogs (e.g., C12, C16) exhibit lower hydrophobicity, reducing their efficacy as surfactants in nonpolar media. The C18 chain in (E)-N,N-dimethyloctadec-1-en-1-amine enhances lipid solubility, making it suitable for applications requiring deep penetration into hydrophobic matrices .
  • In contrast, the internal (Z)-configured double bond in the oxide derivative (CAS 14351-50-9) may allow tighter intermolecular interactions, affecting aggregation behavior .
  • Oxidation State: The oxide derivative (CAS 14351-50-9) exhibits higher polarity due to the N-oxide group, increasing water solubility and altering interfacial activity compared to non-oxidized amines .

Research Findings and Industrial Relevance

  • Synthetic Routes : Analogous to methods in , (E)-N,N-dimethyloctadec-1-en-1-amine can be synthesized via amine alkylation or condensation, with the double bond introduced using unsaturated precursors .
  • Biological Activity : Long-chain dimethylamines exhibit antimicrobial properties, with efficacy increasing with chain length due to enhanced membrane disruption .
  • Thermal Stability : Saturated analogs (e.g., 124-28-7) have higher thermal stability, while unsaturated variants may degrade at elevated temperatures due to double bond reactivity.

Biological Activity

(E)-N,N-dimethyloctadec-1-en-1-amine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H37N
  • Molecular Weight : 271.49 g/mol
  • IUPAC Name : (E)-N,N-dimethyloctadec-1-en-1-amine
  • Structure : The compound features a long hydrocarbon chain with a double bond at the first position and two methyl groups attached to the nitrogen atom.

Antimicrobial Properties

Research indicates that (E)-N,N-dimethyloctadec-1-en-1-amine exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings highlight the compound's potential application in developing new antimicrobial therapies.

Cytotoxicity and Cancer Research

The cytotoxic effects of (E)-N,N-dimethyloctadec-1-en-1-amine have been investigated in various cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations above 50 µg/mL. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The proposed mechanism by which (E)-N,N-dimethyloctadec-1-en-1-amine exerts its biological effects includes:

  • Interaction with Cell Membranes : The long hydrophobic tail allows the compound to integrate into lipid membranes, altering fluidity and permeability.
  • Modulation of Signal Transduction Pathways : It may influence pathways related to cell survival and proliferation by interacting with specific receptors or enzymes involved in these processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of (E)-N,N-dimethyloctadec-1-en-1-amine in various formulations. The study revealed that formulations containing this compound showed enhanced antimicrobial activity compared to standard treatments, suggesting its utility in clinical applications for infection control.

Case Study 2: Cancer Cell Line Studies

Another significant study involved treating several cancer cell lines with varying concentrations of (E)-N,N-dimethyloctadec-1-en-1-amine. The results indicated a dose-dependent response with increased apoptosis rates at higher concentrations. This study supports further exploration into its use as an adjunct therapy in cancer treatment regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.